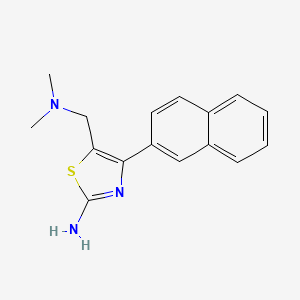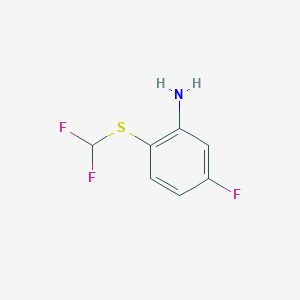
2-(Difluoromethylthio)-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves introducing the difluoromethylthio group onto an existing aromatic ring. Metal-based methods have been developed to transfer the CF₂H group to carbon (sp²) sites, both stoichiometrically and catalytically . Additionally, Minisci-type radical chemistry has been employed for difluoromethylation of heteroaromatics.
Reaction Conditions: The formation of the C(sp³)–CF₂H bond has been achieved through electrophilic, nucleophilic, radical, and cross-coupling methods. stereoselective difluoromethylation remains limited. Notably, recent advancements allow precise site-selective installation of CF₂H onto large biomolecules, such as proteins .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethylthio)-5-fluoroaniline can undergo various reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the reaction conditions and the functional groups present.
Common Reagents and Conditions:Oxidation: Oxidizing agents like peroxides or metal catalysts can facilitate the conversion of the CF₂H group to other functional groups.
Reduction: Reducing agents can transform the CF₂H group into other moieties.
Substitution: Nucleophilic substitution reactions can replace the CF₂H group with other substituents.
Major Products: The major products formed from these reactions will vary based on the specific reaction conditions and the starting materials used.
Applications De Recherche Scientifique
2-(Difluoromethylthio)-5-fluoroaniline finds applications in various scientific fields:
Chemistry: As a versatile building block for designing novel molecules.
Biology: For studying biological processes and interactions.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for synthesizing pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism by which 2-(Difluoromethylthio)-5-fluoroaniline exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds at the moment, further research could explore related molecules and highlight the uniqueness of 2-(Difluoromethylthio)-5-fluoroaniline.
Propriétés
Formule moléculaire |
C7H6F3NS |
|---|---|
Poids moléculaire |
193.19 g/mol |
Nom IUPAC |
2-(difluoromethylsulfanyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
Clé InChI |
FOZOVXHRIPCKTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
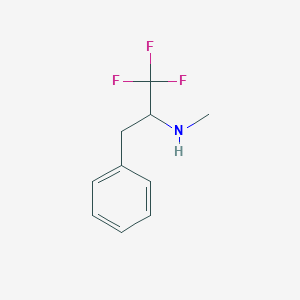
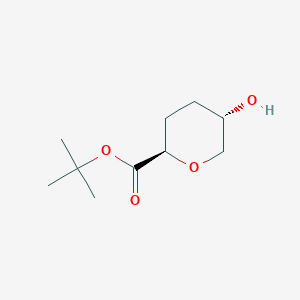
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
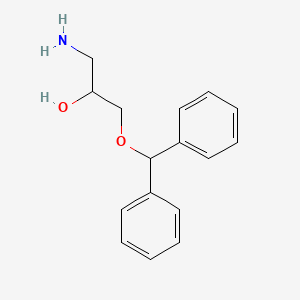
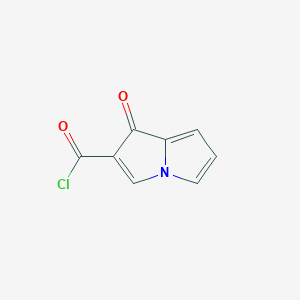
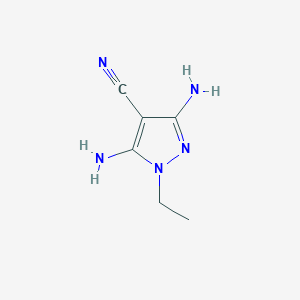
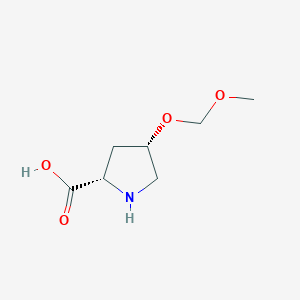
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
